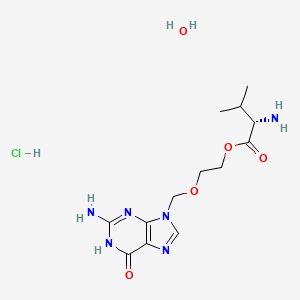

Valacyclovir hydrochloride hydrate

Description

Properties

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4.ClH.H2O/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H;1H2/t8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOVZDRKHSHEQN-JZGIKJSDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

502421-45-6, 502421-43-4 | |

| Details | Compound: L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, hydrochloride, hydrate (2:2:3) | |

| Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, hydrochloride, hydrate (1:1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502421-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, hydrochloride, hydrate (2:2:3) | |

| Record name | L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, hydrochloride, hydrate (2:2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502421-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

378.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521915-75-3, 1218948-84-5 | |

| Record name | Valacyclovir hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521915-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valacyclovir hydrochloride hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218948-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valacyclovir hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0521915753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl L-valinate hydrochloride monohydrate [1:1:1] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALACYCLOVIR HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF64RVR4E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Valacyclovir Hydrochloride Hydrate: A Deep Dive into the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valacyclovir (B1662844) hydrochloride hydrate, a prodrug of the antiviral agent acyclovir (B1169), represents a cornerstone in the management of infections caused by herpes simplex virus (HSV) types 1 and 2 and varicella-zoster virus (VZV). Its clinical efficacy is rooted in a highly selective mechanism of action that leverages the viral enzymatic machinery for its activation, leading to potent and specific inhibition of viral DNA replication. This technical guide provides an in-depth exploration of the molecular cascade initiated by valacyclovir, from its efficient absorption and conversion to acyclovir, to the intricate kinetics of viral DNA polymerase inhibition. We will dissect the key enzymatic steps, present quantitative data on its potency and pharmacokinetic profile, and provide detailed protocols for the fundamental assays used to elucidate its antiviral activity.

Introduction

The development of nucleoside analogs as antiviral agents marked a significant milestone in chemotherapy. Acyclovir, a synthetic acyclic guanosine (B1672433) analog, was a pioneering achievement in this class, demonstrating remarkable selectivity for herpesvirus-infected cells. However, its clinical utility via the oral route was hampered by low bioavailability. Valacyclovir, the L-valyl ester of acyclovir, was engineered to overcome this limitation, exhibiting significantly enhanced oral absorption and subsequent conversion to acyclovir, thereby improving therapeutic convenience and efficacy. This document serves as a comprehensive resource on the core mechanism of action of valacyclovir hydrochloride hydrate, intended for professionals engaged in antiviral research and drug development.

Pharmacokinetics: The Prodrug Advantage

Valacyclovir's primary advantage lies in its superior pharmacokinetic profile compared to acyclovir. Following oral administration, valacyclovir is rapidly and almost completely absorbed from the gastrointestinal tract and converted to acyclovir and L-valine through first-pass intestinal and/or hepatic metabolism. This conversion is primarily mediated by the enzyme valacyclovir hydrolase. The bioavailability of acyclovir from oral valacyclovir is approximately 54%, a three- to five-fold increase compared to oral acyclovir (10-20%).

Table 1: Comparative Pharmacokinetic Parameters of Acyclovir following Oral Administration of Valacyclovir and Acyclovir

| Parameter | Valacyclovir (1,000 mg) | Acyclovir (200 mg, 5x daily) |

| Acyclovir Bioavailability | ~54% | 10-20% |

| Acyclovir Cmax (µg/mL) | 5.5 ± 1.0 | 0.83 ± 0.24 |

| Acyclovir Tmax (h) | 1.5 ± 0.5 | 1.5 - 2.5 |

| Acyclovir AUC (µg·h/mL) | 29.9 ± 5.6 | 5.5 ± 1.7 |

Data are presented as mean ± standard deviation and are compiled from multiple sources for illustrative purposes.

The Molecular Mechanism of Action: A Step-by-Step Cascade

The antiviral activity of valacyclovir is entirely attributable to its active metabolite, acyclovir. The mechanism is a cascade of enzymatic reactions that ensures high selectivity for virus-infected cells.

Selective Phosphorylation by Viral Thymidine (B127349) Kinase

The initial and most critical step in the activation of acyclovir is its phosphorylation to acyclovir monophosphate. This reaction is selectively catalyzed by a virus-encoded thymidine kinase (TK). Herpesviruses such as HSV and VZV encode their own TK, which has a much broader substrate specificity than the corresponding host cell enzymes. Uninfected host cells do not efficiently phosphorylate acyclovir, thus concentrating the active drug within infected cells. The affinity of viral TK for acyclovir is approximately 200 times greater than that of mammalian TK.

Conversion to the Active Triphosphate Form

Following its formation, acyclovir monophosphate is further phosphorylated by host cell kinases. Cellular guanylate kinase converts the monophosphate to acyclovir diphosphate, which is then converted to the active form, acyclovir triphosphate, by other cellular enzymes such as phosphoglycerate kinase and pyruvate (B1213749) kinase.

Inhibition of Viral DNA Polymerase

Acyclovir triphosphate potently and selectively inhibits viral DNA polymerase through a dual mechanism:

-

Competitive Inhibition: Acyclovir triphosphate acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase. The affinity of acyclovir triphosphate for viral DNA polymerase is significantly higher than for host cell DNA polymerase α.

-

Chain Termination: Upon incorporation into the growing viral DNA strand, acyclovir acts as a chain terminator. This is because acyclovir lacks the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming deoxynucleoside triphosphate, thus halting DNA elongation. The viral DNA polymerase becomes irreversibly bound to the acyclovir-terminated DNA chain, leading to its inactivation.

Quantitative Analysis of Antiviral Activity

The potency of acyclovir against various herpesviruses is quantified by determining its 50% inhibitory concentration (IC50) in cell culture assays. The selectivity of acyclovir triphosphate for viral DNA polymerase is demonstrated by its low inhibition constant (Ki) for the viral enzyme compared to the host cellular enzyme.

Table 2: In Vitro Activity of Acyclovir against Herpesviruses

| Virus | IC50 (µM) |

| Herpes Simplex Virus Type 1 (HSV-1) | 0.02 - 1.3 |

| Herpes Simplex Virus Type 2 (HSV-2) | 0.03 - 2.2 |

| Varicella-Zoster Virus (VZV) | 0.8 - 4.0 |

Table 3: Inhibition Constants (Ki) of Acyclovir Triphosphate for Viral and Cellular DNA Polymerases

| Enzyme | Ki (µM) |

| HSV-1 DNA Polymerase | 0.03 |

| Human DNA Polymerase α | 0.15 |

| EBV DNA Polymerase | 9.8 |

| Human DNA Polymerase β | 11.9 |

Experimental Protocols

The elucidation of valacyclovir's mechanism of action has been dependent on a variety of in vitro and cell-based assays. The following are detailed methodologies for key experiments.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral susceptibility of herpesviruses.

Objective: To determine the IC50 of acyclovir against a specific herpesvirus.

Methodology:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates to achieve confluency on the day of infection.

-

Virus Inoculation: Infect the cell monolayers with a known amount of virus (multiplicity of infection, MOI) for 1-2 hours at 37°C to allow for viral attachment and entry.

-

Drug Treatment: Remove the viral inoculum and overlay the cells with a medium containing serial dilutions of acyclovir. A semi-solid overlay (e.g., methylcellulose) is used to restrict virus spread to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: Incubate the plates for 2-4 days at 37°C in a humidified CO2 incubator to allow for plaque formation.

-

Plaque Visualization: Fix the cells (e.g., with methanol (B129727) or formalin) and stain with a solution such as crystal violet.

-

Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of acyclovir that reduces the number of plaques by 50% compared to the virus control (no drug).

Viral Thymidine Kinase (TK) Activity Assay

This assay measures the ability of viral TK to phosphorylate a substrate.

Objective: To measure the rate of conversion of a substrate (e.g., radiolabeled thymidine or acyclovir) to its monophosphate form by viral TK.

Methodology:

-

Enzyme Source Preparation: Prepare cell lysates from virus-infected cells (containing viral TK) and uninfected cells (as a control).

-

Reaction Mixture: Set up a reaction mixture containing a reaction buffer (e.g., Tris-HCl, MgCl2, ATP), the cell lysate, and a radiolabeled substrate ([³H]thymidine or [³H]acyclovir).

-

Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a defined period.

-

Separation of Product: Stop the reaction and spot the mixture onto DEAE-cellulose filter discs. The phosphorylated product will bind to the discs, while the unreacted substrate can be washed away.

-

Quantification: Dry the filter discs and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

DNA Polymerase Inhibition Assay

This assay measures the inhibitory effect of acyclovir triphosphate on the activity of purified viral or cellular DNA polymerases.

Objective: To determine the Ki of acyclovir triphosphate for a specific DNA polymerase.

Methodology:

-

Enzyme Purification: Purify the DNA polymerase of interest from virus-infected cells or a recombinant expression system.

-

Reaction Setup: Prepare a reaction mixture containing a DNA template-primer (e.g., activated calf thymus DNA), a mix of dNTPs including a radiolabeled dNTP (e.g., [³H]dTTP), and varying concentrations of acyclovir triphosphate and the competing dGTP.

-

Enzyme Reaction: Initiate the reaction by adding the purified DNA polymerase and incubate at 37°C.

-

DNA Precipitation: Stop the reaction and precipitate the newly synthesized DNA using an acid (e.g., trichloroacetic acid).

-

Quantification of Incorporation: Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Kinetic Analysis: Plot the reaction velocity against the substrate and inhibitor concentrations to determine the mode of inhibition and calculate the Ki value using Michaelis-Menten kinetics and Dixon plots.

Conclusion

Valacyclovir hydrochloride hydrate's mechanism of action is a paradigm of selective antiviral chemotherapy. Its prodrug design significantly enhances the bioavailability of acyclovir, leading to improved clinical outcomes. The subsequent activation of acyclovir is a highly specific process, dependent on viral thymidine kinase, which ensures that the potent DNA polymerase inhibitor, acyclovir triphosphate, is generated predominantly in infected cells. The dual mechanism of competitive inhibition and obligate chain termination provides a robust blockade of viral replication with minimal impact on host cellular processes. A thorough understanding of this intricate mechanism, supported by quantitative data and detailed experimental protocols, is crucial for the ongoing development of novel antiviral therapies and for managing the emergence of drug resistance.

Valacyclovir as a Prodrug of Acyclovir: An In-depth Technical Guide on Conversion Kinetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valacyclovir (B1662844), the L-valyl ester of acyclovir (B1169), serves as a prodrug to enhance the oral bioavailability of acyclovir, a potent antiviral agent against herpesviruses. Following oral administration, valacyclovir is rapidly and almost entirely converted to acyclovir and the amino acid L-valine through first-pass metabolism in the intestine and liver. This conversion significantly increases the systemic exposure to acyclovir compared to oral administration of acyclovir itself, achieving plasma concentrations comparable to intravenous administration. This guide provides a comprehensive overview of the conversion kinetics, the enzymatic pathways involved, and the experimental methodologies used to quantify this biotransformation.

Introduction

Acyclovir's therapeutic efficacy is hampered by its low oral bioavailability, which is estimated to be between 15-30%.[1][2] To overcome this limitation, valacyclovir was developed. By esterifying acyclovir with L-valine, the resulting compound can utilize intestinal peptide transporters, leading to improved absorption.[3] Subsequent rapid hydrolysis releases acyclovir into the systemic circulation.[1][3] This efficient conversion process results in a three- to five-fold increase in acyclovir bioavailability compared to oral acyclovir.[1][4][5][6][7]

Enzymatic Conversion Pathway

The biotransformation of valacyclovir to acyclovir is primarily mediated by a specific enzyme known as valacyclovir hydrolase .[2] Research has identified this enzyme as the biphenyl (B1667301) hydrolase-like protein (BPHL) , a serine hydrolase found in the intestine and liver.[8][9] This enzyme catalyzes the hydrolysis of the ester bond, releasing acyclovir and L-valine.

Pharmacokinetic Data

The oral administration of valacyclovir leads to significantly higher plasma concentrations of acyclovir compared to oral acyclovir administration. The following tables summarize key pharmacokinetic parameters from studies in healthy adult volunteers.

Table 1: Bioavailability and Plasma Concentration

| Parameter | Valacyclovir (1,000 mg oral) | Acyclovir (oral) | Acyclovir (350 mg IV) | Reference |

| Acyclovir Bioavailability | 54.2% | 10-20% | 100% | [4][5][10] |

| Mean Max. Valacyclovir Conc. | 0.19 µM | N/A | N/A | [4][5] |

| Acyclovir Cmax | 18.8 ± 7 µM | Lower | Higher | [10] |

| Acyclovir AUC | 4106 ± 1519 µM•min | Lower | Higher | [10] |

Table 2: Elimination and Half-Life

| Parameter | Value | Reference |

| Acyclovir Elimination Half-Life | Approx. 3 hours | [1] |

| Valacyclovir in Urine | < 0.5% of dose | [4][5] |

| Acyclovir and Metabolites in Urine | > 99% of recovered radioactivity | [4][5] |

Experimental Protocols

The quantification of valacyclovir and its conversion to acyclovir in biological matrices is predominantly performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation: Protein Precipitation

A common and efficient method for preparing plasma samples for analysis is protein precipitation.

-

Aliquoting: Transfer a small volume (e.g., 10-50 µL) of the plasma sample into a microcentrifuge tube.[11][12]

-

Internal Standard Addition: Add an internal standard solution, typically containing stable isotope-labeled valacyclovir and acyclovir (e.g., Valacyclovir-d4 and Acyclovir-d4), to the plasma sample.[12]

-

Precipitation: Add a protein precipitating agent, such as acetonitrile, to the sample.[11][12]

-

Vortexing: Vortex the mixture vigorously to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[12]

-

Supernatant Collection: Carefully collect the supernatant, which contains the analytes of interest, and transfer it to a clean tube or an HPLC vial for analysis.

HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used for separation.[11][12]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol (B129727) or acetonitrile) is employed.[13]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[12] Specific precursor-to-product ion transitions for valacyclovir, acyclovir, and their respective internal standards are monitored.

-

-

Quantification:

-

A calibration curve is generated by analyzing a series of standards with known concentrations of valacyclovir and acyclovir.

-

The concentration of the analytes in the unknown samples is determined by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

-

Conclusion

Valacyclovir effectively functions as a prodrug for acyclovir, demonstrating rapid and extensive conversion following oral administration. This biotransformation, mediated by valacyclovir hydrolase, results in significantly enhanced bioavailability of acyclovir. The established pharmacokinetic profile and the availability of robust analytical methods for quantification underscore the successful design and clinical utility of valacyclovir in antiviral therapy. This technical guide provides researchers and drug development professionals with a foundational understanding of the conversion kinetics and the methodologies employed in its characterization.

References

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of acyclovir, following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Pharmacokinetics of the acyclovir pro-drug valaciclovir after escalating single- and multiple-dose administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the acyclovir pro‐drug valaciclovir after escalating single‐and multiple‐dose administration to normal volunteers | Semantic Scholar [semanticscholar.org]

- 8. Identification of a human valacyclovirase: biphenyl hydrolase-like protein as valacyclovir hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and specificity of a human valacyclovir activating enzyme: a homology model of BPHL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Valacyclovir and Acyclovir Pharmacokinetics in Immunocompromised Children - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

The Antiviral Spectrum of Valacyclovir Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valacyclovir (B1662844) hydrochloride hydrate (B1144303), a prodrug of acyclovir (B1169), is a cornerstone of antiviral therapy, demonstrating a well-defined spectrum of activity primarily against the Herpesviridae family of viruses. Its mechanism of action, favorable pharmacokinetic profile, and extensive clinical validation have established it as a critical agent in the management of herpetic infections. This technical guide provides an in-depth analysis of the antiviral spectrum of valacyclovir, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its activity.

Introduction

Valacyclovir is the L-valyl ester of acyclovir, a guanosine (B1672433) analog. This esterification significantly enhances the oral bioavailability of acyclovir, which is the active antiviral compound.[1] Following oral administration, valacyclovir is rapidly and almost completely converted to acyclovir and L-valine by first-pass intestinal and/or hepatic metabolism.[1] Acyclovir exhibits potent and selective activity against several members of the herpesvirus family.[2] This guide will explore the specific viruses susceptible to valacyclovir, the molecular basis of its action, and the methodologies employed to quantify its antiviral effect.

Mechanism of Action

The antiviral activity of valacyclovir is entirely attributable to its active metabolite, acyclovir. Acyclovir's selective toxicity towards herpesvirus-infected cells is a result of its specific activation pathway, which is initiated by a virus-encoded enzyme.

The mechanism can be summarized in the following steps:

-

Selective Phosphorylation: In cells infected with susceptible herpesviruses, acyclovir is selectively converted to acyclovir monophosphate by a viral-encoded thymidine (B127349) kinase (TK). This initial phosphorylation step is critical, as viral TK is significantly more efficient at phosphorylating acyclovir than the host cell's TK.[1][2]

-

Conversion to Triphosphate: Host cell kinases then further phosphorylate acyclovir monophosphate to acyclovir diphosphate (B83284) and subsequently to acyclovir triphosphate, the active form of the drug.[3]

-

Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[3]

-

Chain Termination: Upon incorporation into the growing viral DNA chain, acyclovir triphosphate acts as a chain terminator. Lacking a 3'-hydroxyl group, it prevents the addition of further nucleotides, thereby halting viral DNA synthesis.[2]

This targeted mechanism of action ensures that the drug is primarily active in virus-infected cells, minimizing toxicity to uninfected host cells.

Antiviral Spectrum and Quantitative Efficacy

Valacyclovir, through its conversion to acyclovir, is effective against a range of herpesviruses. The in vitro efficacy is typically reported as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which is the concentration of the drug required to inhibit viral replication by 50%. These values can vary depending on the viral strain, cell type used in the assay, and the specific experimental conditions.

| Virus Family | Virus | In Vitro Efficacy (Acyclovir) | Clinical Applications of Valacyclovir |

| Herpesviridae | Herpes Simplex Virus Type 1 (HSV-1) | IC50: 0.02 - 13.5 µg/mL | Treatment of cold sores (herpes labialis).[4] |

| Herpes Simplex Virus Type 2 (HSV-2) | IC50: 0.01 - 9.9 µg/mL | Treatment and suppression of genital herpes.[4] | |

| Varicella-Zoster Virus (VZV) | IC50: 0.12 - 10.8 µg/mL | Treatment of shingles (herpes zoster) and chickenpox (varicella). | |

| Epstein-Barr Virus (EBV) | ED50: ~0.3 µM (in vitro replication)[5] | Limited efficacy; may reduce viral shedding in infectious mononucleosis.[2] | |

| Cytomegalovirus (CMV) | IC50: ~10 µg/mL (for 50% inhibition)[6] | Prophylaxis in organ transplant recipients to prevent CMV disease.[6] |

Note: The quantitative data is for acyclovir, the active metabolite of valacyclovir. IC50 and EC50 values can vary based on the specific assay and cell line used.

Experimental Protocols

The in vitro antiviral activity of valacyclovir (as acyclovir) is most commonly determined using the Plaque Reduction Assay (PRA). This assay is considered the gold standard for quantifying the ability of a compound to inhibit the replication of cytopathic viruses.[7]

Plaque Reduction Assay (PRA) Protocol

Objective: To determine the concentration of acyclovir that reduces the number of viral plaques by 50% (IC50).

Materials:

-

Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV) in multi-well plates.

-

Virus stock with a known titer.

-

Acyclovir stock solution of known concentration.

-

Cell culture medium (e.g., DMEM) with and without serum.

-

Semi-solid overlay medium (e.g., containing methylcellulose (B11928114) or agarose).

-

Staining solution (e.g., crystal violet).

-

Fixative solution (e.g., methanol (B129727) or formaldehyde).

Procedure:

-

Cell Seeding: Seed susceptible host cells into multi-well plates and incubate until a confluent monolayer is formed.

-

Drug Dilution: Prepare serial dilutions of acyclovir in a cell culture medium.

-

Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the prepared virus dilution.

-

Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.

-

Drug Treatment: After the adsorption period, remove the virus inoculum and add the different concentrations of acyclovir to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).

-

Overlay: Add the semi-solid overlay medium to each well. This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

Staining: After incubation, fix the cells with a suitable fixative and then stain with a staining solution like crystal violet. The stain will color the viable cells, leaving the plaques (areas of cell death) unstained.

-

Plaque Counting: Count the number of plaques in each well.

-

IC50 Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis.

Conclusion

Valacyclovir hydrochloride hydrate possesses a well-characterized antiviral spectrum, primarily targeting key members of the Herpesviridae family. Its efficacy is a direct result of its conversion to acyclovir, which acts as a highly selective inhibitor of viral DNA synthesis. The quantitative assessment of its antiviral activity, predominantly through plaque reduction assays, has provided a solid foundation for its clinical use. For researchers and drug development professionals, a thorough understanding of its mechanism, spectrum, and the methodologies for its evaluation is crucial for the continued development of novel antiviral strategies and the effective management of herpesvirus infections.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Valaciclovir - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]

- 4. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acyclovir and Epstein-Barr virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo responses of cytomegalovirus to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. webstore.ansi.org [webstore.ansi.org]

Valacyclovir's Inhibition of Viral DNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular pathway and mechanism by which valacyclovir (B1662844), a prodrug of acyclovir (B1169), effectively inhibits viral DNA polymerase. It is designed to be a comprehensive resource, detailing the activation cascade, inhibitory kinetics, and the experimental methodologies used to characterize this cornerstone of antiviral therapy.

Introduction: From Prodrug to Potent Inhibitor

Valacyclovir is an L-valyl ester of acyclovir, a modification that significantly enhances its oral bioavailability compared to its parent compound.[1] Once absorbed, it is rapidly and almost completely converted to acyclovir, which is the active antiviral agent.[2][3] Acyclovir is a guanosine (B1672433) nucleoside analog that exhibits potent and selective activity against several herpesviruses, including Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV).[4][5] Its clinical efficacy is rooted in its ability to be selectively activated within virus-infected cells and to precisely target the viral replication machinery.

The Activation Pathway: A Two-Step Molecular Conversion

The selective antiviral action of valacyclovir is contingent upon a sequential, multi-step phosphorylation cascade that converts the inert prodrug into its active triphosphate form. This process ensures that the drug primarily exerts its effect in infected cells, minimizing impact on healthy, uninfected host cells.[6][7]

-

Prodrug Conversion: Following oral administration, valacyclovir is absorbed and rapidly hydrolyzed by the enzyme valacyclovir hydrolase in the intestine and liver, yielding acyclovir and the amino acid L-valine.[2][3][8]

-

Viral-Specific Monophosphorylation: The first and most critical step for selectivity is the conversion of acyclovir to acyclovir monophosphate (ACV-MP). This reaction is catalyzed by a virus-specific thymidine (B127349) kinase (TK).[2][9] The viral TK is significantly more efficient at phosphorylating acyclovir than cellular TKs, leading to an accumulation of ACV-MP primarily in infected cells.[10]

-

Cellular Kinase-Mediated Di- and Triphosphorylation: Subsequently, host cellular kinases, such as guanylate kinase, convert ACV-MP into acyclovir diphosphate (B83284) (ACV-DP) and finally into the active form, acyclovir triphosphate (ACV-TP).[3][10]

Mechanism of Viral DNA Polymerase Inhibition

Acyclovir triphosphate (ACV-TP) is the active metabolite responsible for inhibiting viral replication. It achieves this through a multi-faceted attack on the viral DNA polymerase, the enzyme essential for synthesizing new viral DNA.[11] The antiviral effects are achieved in three primary ways:[2][10]

-

Competitive Inhibition: ACV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase.[10][12] It binds to the active site of the polymerase, preventing the incorporation of the correct nucleotide.

-

DNA Chain Incorporation: The viral DNA polymerase incorporates acyclovir monophosphate (from ACV-TP) into the growing viral DNA strand.[2]

-

Obligate Chain Termination: Once incorporated, ACV-MP halts the elongation of the DNA chain. This is because acyclovir lacks the 3'-hydroxyl group necessary to form the phosphodiester bond with the next incoming nucleotide, resulting in obligate chain termination.[3][13]

Additionally, the binding of ACV-TP to the polymerase can lead to the inactivation of the enzyme.[2]

Quantitative Data: Inhibitory Potency

The potency of acyclovir varies among different herpesviruses, which is reflected in the 50% inhibitory concentration (IC50) values from cell culture assays and the inhibition constant (Ki) from enzymatic assays.

| Parameter | Virus / Enzyme | Value (µM) | Notes |

| IC50 | HSV-1 | 0.09 - 60[14] | In vitro 50% inhibitory concentration. |

| HSV-2 | 0.04 - 44[14] | In vitro 50% inhibitory concentration. | |

| VZV | 0.53 - 47.7[14] | In vitro 50% inhibitory concentration. | |

| EBV | 6.6 - 38.9[14] | In vitro 50% inhibitory concentration. | |

| CMV | >90[14] | Acyclovir is generally considered not clinically effective against CMV. | |

| Ki | HSV-1 DNA Polymerase | 0.03[10] | Inhibition constant for ACV-TP, competitive with dGTP. |

| EBV DNA Polymerase | 9.8[10] | Inhibition constant for ACV-TP, competitive with dGTP. | |

| Human DNA Polymerase α | 0.15[10] | Shows selectivity for viral polymerase over host polymerase. | |

| Human DNA Polymerase β | 11.9[10] | Shows selectivity for viral polymerase over host polymerase. |

Experimental Protocols

The characterization of valacyclovir's antiviral activity relies on standardized in vitro and cell-based assays.

Viral DNA Polymerase Inhibition Assay

This enzymatic assay directly measures the ability of ACV-TP to inhibit the activity of purified viral DNA polymerase.

Objective: To determine the inhibition constant (Ki) of ACV-TP for a specific viral DNA polymerase.

Methodology:

-

Enzyme Purification: Purify the viral DNA polymerase from virus-infected cells or using a recombinant expression system.

-

Reaction Mixture: Prepare a reaction buffer containing a DNA template-primer (e.g., activated calf thymus DNA), a mix of dNTPs with one being radiolabeled (e.g., [³H]dGTP), and varying concentrations of the inhibitor, ACV-TP. The natural competing substrate (dGTP) is also included at various concentrations to determine the mode of inhibition.

-

Reaction Initiation: Initiate the polymerase reaction by adding the purified enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at an optimal temperature (typically 37°C) for a set period, ensuring the reaction remains within the linear range of product formation.

-

Termination and Precipitation: Stop the reaction (e.g., by adding EDTA) and precipitate the newly synthesized, radiolabeled DNA using an agent like trichloroacetic acid.

-

Quantification: Collect the precipitated DNA on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the reaction velocity against substrate and inhibitor concentrations. Analyze the data using kinetic models, such as Michaelis-Menten or Dixon plots, to determine the mode of inhibition and calculate the Ki value.[3]

Plaque Reduction Assay

This cell-based assay is the gold standard for determining the susceptibility of a viral isolate to an antiviral drug. It measures the ability of the drug to inhibit virus-induced cell death (cytopathic effect).

Objective: To determine the 50% inhibitory concentration (IC50) of acyclovir against a specific virus.

Methodology:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates and grow until confluent.[6]

-

Virus Infection: Infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units) for a short adsorption period (e.g., 1-2 hours).[6][8]

-

Drug Application: Remove the virus inoculum and replace it with a semi-solid overlay medium (e.g., containing methylcellulose) that includes various concentrations of acyclovir. A no-drug control is also included.[6][8]

-

Incubation: Incubate the plates for 2-4 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.[8]

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet. Viable cells will stain, leaving the plaques as clear, unstained zones.[6][8]

-

Quantification and Analysis: Count the number of plaques at each drug concentration. The IC50 is calculated as the concentration of acyclovir that reduces the number of plaques by 50% compared to the no-drug control.[8]

Mechanisms of Resistance

Resistance to acyclovir, though infrequent in immunocompetent individuals, can arise, particularly in immunocompromised patients undergoing long-term therapy.[9] The primary mechanisms of resistance involve mutations in two key viral genes:

-

Thymidine Kinase (TK) Gene: This is the most common mechanism (~95% of resistant isolates). Mutations can lead to absent or reduced production of the TK enzyme, or an altered enzyme that can no longer effectively phosphorylate acyclovir.[9]

-

DNA Polymerase Gene: Less commonly, mutations in the viral DNA polymerase gene can alter the enzyme's structure, reducing its affinity for ACV-TP, thereby allowing it to discriminate in favor of the natural dGTP substrate.[9]

Conclusion

Valacyclovir's efficacy as an antiherpetic agent is a result of its elegant and highly selective mechanism of action. Its conversion to acyclovir and subsequent virus-specific activation ensures targeted delivery of the active compound, ACV-TP, to infected cells. By competitively inhibiting, incorporating into, and terminating the nascent viral DNA chain, ACV-TP effectively halts viral replication. A thorough understanding of this pathway, supported by quantitative kinetic data and robust experimental protocols, is essential for the ongoing development of novel antiviral strategies and the management of potential drug resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by acyclovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of herpes simplex virus-induced DNA polymerases and cellular DNA polymerase alpha by triphosphates of acyclic guanosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A rapid assay to screen for drug-resistant herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Antiherpetic Drug Acyclovir Inhibits HIV Replication and Selects the V75I Reverse Transcriptase Multidrug Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thaiscience.info [thaiscience.info]

- 14. accessdata.fda.gov [accessdata.fda.gov]

Pharmacokinetics of valacyclovir prodrug to acyclovir active form

An In-Depth Technical Guide to the Pharmacokinetics of Valacyclovir (B1662844) and its Conversion to Acyclovir (B1169)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of valacyclovir, the L-valyl ester prodrug of acyclovir. It details the mechanism of its conversion to the active form, acyclovir, presents comparative quantitative data, outlines relevant experimental protocols, and visualizes key processes.

Introduction

Acyclovir is a potent antiviral agent effective against herpesviruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[1] Its clinical utility in oral formulations is hampered by low and variable bioavailability, estimated to be between 10% and 20%.[2][3] This limitation necessitates frequent, high-dose administration to achieve therapeutic plasma concentrations.[1]

To overcome this challenge, valacyclovir was developed. As the L-valyl ester prodrug of acyclovir, valacyclovir leverages endogenous transport mechanisms to significantly enhance the systemic delivery of acyclovir.[4][5] Following oral administration, valacyclovir is rapidly and extensively converted to acyclovir and the naturally occurring amino acid L-valine through first-pass metabolism.[4][6] This efficient conversion process results in a three- to five-fold increase in acyclovir bioavailability compared to oral acyclovir, allowing for less frequent dosing and improved patient compliance.[1][3][7]

Mechanism of Absorption and Metabolic Conversion

The superior bioavailability of acyclovir from valacyclovir is a result of its unique absorption and conversion pathway.

-

Absorption via Peptide Transporters : Unlike acyclovir, which is poorly absorbed, valacyclovir is actively transported across the intestinal epithelium. The addition of the L-valine moiety allows valacyclovir to be recognized as a substrate for the human intestinal peptide transporter 1 (PepT1, also known as SLC15A1).[5][8][9] This carrier-mediated transport is a more efficient absorption mechanism than the passive diffusion that governs acyclovir's uptake.[8][10] Studies in knockout mice have definitively shown that PepT1 plays a critical role in the rate and extent of valacyclovir's oral absorption.[11][12]

-

First-Pass Metabolism : After absorption, valacyclovir undergoes rapid and near-complete hydrolysis to acyclovir and L-valine.[4][13] This biotransformation is catalyzed by esterase enzymes, primarily an enzyme identified as valacyclovir hydrolase, found in the intestine and liver.[8][14] This presystemic conversion is so extensive that plasma concentrations of the parent prodrug, valacyclovir, are typically very low and transient.[13][15] More than 99% of the drug recovered in urine is acyclovir and its metabolites, with valacyclovir accounting for less than 0.5% of the dose.[13]

The metabolic conversion pathway is illustrated in the diagram below.

Caption: Metabolic pathway of valacyclovir to acyclovir.

Comparative Pharmacokinetic Data

The administration of valacyclovir leads to a significantly different pharmacokinetic profile for acyclovir compared to when acyclovir itself is administered orally. The following tables summarize key pharmacokinetic parameters from studies in healthy adult volunteers.

Table 1: Bioavailability and Key Pharmacokinetic Parameters of Acyclovir following Oral Administration of Valacyclovir vs. Acyclovir.

| Parameter | Oral Valacyclovir (1,000 mg) | Oral Acyclovir (200 mg - 800 mg) | Reference(s) |

| Acyclovir Bioavailability (%) | 54.2% | 10% - 20% | [2][13] |

| Acyclovir Cmax (µg/mL) | 5.0 - 6.0 | Varies with dose (lower) | [15] |

| Acyclovir Tmax (hr) | 1.0 - 2.0 | 1.5 - 2.5 | [15] |

| Acyclovir AUC (hr·µg/mL) | ~19 (for AUC over 6h) | Varies with dose (lower) | [15] |

| Acyclovir Half-life (t½) (hr) | ~2.5 - 3.3 | ~2.5 - 3.3 | [15][16] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

Table 2: Dose-Ranging Pharmacokinetics of Acyclovir after Single Oral Valacyclovir Doses in Healthy Volunteers.

| Valacyclovir Dose | Acyclovir Cmax (µg/mL) | Acyclovir AUC₀₋∞ (hr·µg/mL) | Reference(s) |

| 100 mg | 0.83 | 2.28 | [7] |

| 250 mg | 2.15 | 5.65 | [7] |

| 500 mg | 3.31 | 11.59 | [7] |

| 1,000 mg | 5.65 | 21.37 | [7] |

Data from single-dose studies show dose-proportional increases in acyclovir Cmax and AUC.[7][15]

Factors Influencing Pharmacokinetics

-

Renal Impairment : Acyclovir is primarily eliminated unchanged by the kidneys through both glomerular filtration and tubular secretion.[16][17] Therefore, renal impairment significantly alters its pharmacokinetics. The elimination half-life of acyclovir can increase from approximately 3 hours in patients with normal renal function to 14-20 hours in those with end-stage renal disease (ESRD).[16][18] This necessitates significant dose adjustments of valacyclovir in patients with reduced kidney function to prevent the accumulation of acyclovir and potential neurotoxicity.[17][19]

-

Food Effect : The absorption of acyclovir is not significantly affected by food, and it can be administered without regard to meals.[20][21] Similarly, studies on valacyclovir suggest food does not have a clinically significant impact on its absorption or conversion to acyclovir.

Experimental Protocols

Protocol: Clinical Pharmacokinetic Study

This section outlines a typical experimental design for a single-dose, crossover study to evaluate the bioavailability of acyclovir from valacyclovir.

-

Study Design : A randomized, open-label, two-period, crossover study in healthy adult volunteers.

-

Subject Selection :

-

Inclusion Criteria: Healthy male or female volunteers, 18-45 years of age, with normal renal and hepatic function confirmed by laboratory tests.

-

Exclusion Criteria: History of hypersensitivity to acyclovir or valacyclovir, use of any prescription or over-the-counter medications within 14 days of the study, and presence of any significant medical conditions.

-

-

Dosing Regimen :

-

Period 1 : Subjects are randomized to receive either a single oral dose of 1,000 mg valacyclovir or a 350 mg intravenous infusion of acyclovir over 1 hour after an overnight fast.

-

Washout Period : A washout period of at least 7 days separates the two dosing periods.

-

Period 2 : Subjects receive the alternate treatment.

-

-

Pharmacokinetic Sampling :

-

Blood Sampling : Venous blood samples (approx. 5 mL) are collected in heparinized tubes at pre-dose (0 hr) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Sample Processing : Plasma is separated by centrifugation and stored at -70°C until analysis.

-

-

Bioanalytical Method : Quantification of valacyclovir and acyclovir in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[22]

-

Pharmacokinetic Analysis : Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters such as Cmax, Tmax, AUC, and t½. Absolute bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) × (Dose_IV / Dose_oral).

The workflow for this type of study is visualized below.

Caption: Workflow for a clinical pharmacokinetic study.

Protocol: Bioanalytical Method using LC-MS/MS

This protocol describes a sensitive method for the simultaneous quantification of valacyclovir and acyclovir in human plasma.[22][23]

-

Sample Preparation :

-

Thaw frozen plasma samples to room temperature.

-

To a 10 µL aliquot of plasma, add an internal standard solution (containing isotope-labeled valacyclovir and acyclovir).

-

Perform protein precipitation by adding acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vial for analysis.

-

-

Chromatographic Conditions :

-

HPLC System : A standard high-performance liquid chromatography system.

-

Column : A C18 reversed-phase column (e.g., Waters Atlantis T3).[22]

-

Mobile Phase : A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[24]

-

Flow Rate : A typical flow rate of 0.3-0.5 mL/min.

-

Injection Volume : 5-10 µL.

-

-

Mass Spectrometric Conditions :

-

Instrument : A triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray ionization (ESI) in positive mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for valacyclovir, acyclovir, and their respective internal standards for high selectivity and sensitivity.

-

-

Quantification :

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentrations of valacyclovir and acyclovir in the plasma samples are determined by interpolation from this calibration curve.

-

Conclusion

The development of valacyclovir as a prodrug represents a significant advancement in antiherpes therapy. By utilizing the PepT1 active transport mechanism, valacyclovir overcomes the poor oral bioavailability of acyclovir, achieving therapeutic systemic concentrations with a more convenient dosing regimen.[4][8] The rapid and extensive conversion to acyclovir via first-pass metabolism ensures efficient delivery of the active antiviral agent.[7] Understanding the detailed pharmacokinetics of this prodrug-to-drug conversion is critical for dose optimization, particularly in special populations such as patients with renal impairment, and for the continued development of targeted drug delivery strategies.

References

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. Acyclovir vs. valacyclovir differences, similarities, and which is better [singlecare.com]

- 3. Acyclovir or Valacyclovir – Which Works Best for Cold Sore Relief in the U.S.? [elchemy.com]

- 4. Valaciclovir. A review of its antiviral activity, pharmacokinetic properties and therapeutic efficacy in herpesvirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of the acyclovir pro-drug valaciclovir after escalating single- and multiple-dose administration to normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Significance of Peptide Transporter 1 in the Intestinal Permeability of Valacyclovir in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Impact of peptide transporter 1 on the intestinal absorption and pharmacokinetics of valacyclovir after oral dose escalation in wild-type and PepT1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Significance of peptide transporter 1 in the intestinal permeability of valacyclovir in wild-type and PepT1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of acyclovir, following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolic disposition of the acyclovir prodrug valaciclovir in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Valaciclovir (BW256U87): the L-valyl ester of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bcpharmacists.org [bcpharmacists.org]

- 17. medsafe.govt.nz [medsafe.govt.nz]

- 18. Valacyclovir-Associated Neurotoxicity in End-Stage Renal Disease EMRA [emra.org]

- 19. drugs.com [drugs.com]

- 20. DailyMed - ACYCLOVIR capsule [dailymed.nlm.nih.gov]

- 21. perks.optum.com [perks.optum.com]

- 22. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 23. actascientific.com [actascientific.com]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Uptake and Phosphorylation of Valacyclovir's Active Metabolite, Acyclovir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valacyclovir (B1662844), a prodrug of acyclovir (B1169), is a cornerstone in the management of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Its clinical efficacy is wholly dependent on the cellular uptake of its active metabolite, acyclovir, and its subsequent intracellular phosphorylation to the active antiviral agent, acyclovir triphosphate. This technical guide provides a comprehensive overview of these critical processes. We delve into the kinetics of acyclovir's transport across the cell membrane via various solute carriers and detail the enzymatic cascade responsible for its phosphorylation, highlighting the pivotal role of viral thymidine (B127349) kinase in its selective activation. This document synthesizes quantitative data into comparative tables, presents detailed experimental protocols for key assays, and utilizes graphical representations to elucidate the underlying molecular pathways and experimental workflows.

Introduction

Acyclovir, a synthetic acyclic guanosine (B1672433) analog, is a potent inhibitor of herpesvirus replication. Its mechanism of action is contingent upon its conversion to acyclovir triphosphate (ACV-TP), which competitively inhibits viral DNA polymerase and leads to chain termination upon incorporation into the growing viral DNA strand. The selectivity of acyclovir's antiviral activity is primarily attributed to the initial phosphorylation step, which is efficiently catalyzed by viral thymidine kinase (TK) in infected cells, but not by the host's cellular TK.[1][2][3] Subsequent phosphorylation steps are carried out by host cell kinases.[1][4] Valacyclovir, the L-valyl ester of acyclovir, was developed to enhance the oral bioavailability of acyclovir. Following oral administration, valacyclovir is rapidly and almost completely converted to acyclovir and L-valine by first-pass intestinal and/or hepatic metabolism.[5][6] Understanding the intricacies of acyclovir's cellular entry and metabolic activation is paramount for optimizing antiviral therapies and overcoming mechanisms of drug resistance.

Cellular Uptake of Acyclovir

The cellular influx of the hydrophilic acyclovir molecule is facilitated by several members of the solute carrier (SLC) superfamily of transporters. While passive diffusion may play a minor role, carrier-mediated transport is the predominant mechanism for cellular entry.

Involved Transporters

Research has identified several transporters that contribute to the cellular uptake of acyclovir, with varying efficiencies. These include members of the organic anion transporter (OAT) and organic cation transporter (OCT) families. Notably, OAT2 has been shown to have a high affinity for acyclovir.[7] The contribution of concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs) to acyclovir transport is less well-defined.

Quantitative Data on Acyclovir Transport

The following table summarizes the relative contribution of various transporters to acyclovir uptake, as determined in human embryonic kidney (HEK) cells expressing the respective transporters.

| Transporter | Substrate | Relative Uptake (Fold increase over control) | Reference |

| hOAT1 | Acyclovir | ~1.7 | [7] |

| hOAT2 | Acyclovir | ~10 | [7] |

| hOAT3 | Acyclovir | ~1.7 | [7] |

| hOCT2 | Acyclovir | No significant transport | [7] |

Intracellular Phosphorylation of Acyclovir

Once inside the cell, acyclovir undergoes a three-step phosphorylation cascade to become the active ACV-TP. This process is initiated by a viral kinase and completed by host cellular kinases.

Phosphorylation Pathway

The metabolic activation of acyclovir is a sequential process:

-

Acyclovir → Acyclovir Monophosphate (ACV-MP): This initial and rate-limiting step is catalyzed predominantly by viral thymidine kinase (TK) in infected cells.[2][4]

-

Acyclovir Monophosphate (ACV-MP) → Acyclovir Diphosphate (B83284) (ACV-DP): This conversion is carried out by cellular guanylate kinase (GMPK).[1][3]

-

Acyclovir Diphosphate (ACV-DP) → Acyclovir Triphosphate (ACV-TP): A variety of cellular enzymes, including nucleoside diphosphate kinase, pyruvate (B1213749) kinase, and creatine (B1669601) kinase, catalyze this final step.[8]

Quantitative Data on Acyclovir Phosphorylation

The following tables present the kinetic parameters for the key enzymatic steps in acyclovir phosphorylation.

Table 2: Kinetic Parameters for Acyclovir Monophosphorylation

| Enzyme | Substrate | K_m_ (μM) | Reference |

| Herpes Simplex Virus-1 Thymidine Kinase (HSV-1 TK) | Acyclovir | 200 - 417 | [9] |

| Human Thymidine Kinase 1 (hTK1) | Acyclovir | Very High (Not readily detectable) | [9] |

Table 3: Kinetic Parameters for Acyclovir Monophosphate Phosphorylation by Human Guanylate Kinase

| Enzyme | Substrate | K_m_ (μM) | Reference |

| Human Guanylate Kinase (hGMPK) | Acyclovir Monophosphate | 1300 | [9] |

Table 4: Cellular Enzymes Involved in the Phosphorylation of Acyclovir Diphosphate

| Enzyme |

| Nucleoside Diphosphate Kinase |

| Pyruvate Kinase |

| Creatine Kinase |

| Phosphoglycerate Kinase |

| Succinyl-CoA Synthetase |

| Phosphoenolpyruvate Carboxykinase |

| Adenylosuccinate Synthetase |

| These enzymes have been shown to catalyze the phosphorylation of acyclovir diphosphate, though detailed kinetic parameters for this specific substrate are not extensively reported.[8] |

Experimental Protocols

In Vitro Acyclovir Phosphorylation Assay (Radiometric)

This protocol describes a method to measure the rate of acyclovir phosphorylation by a kinase using a radiolabeled phosphate (B84403) donor.

Materials:

-

Purified viral or cellular kinase

-

Acyclovir

-

[γ-³²P]ATP (radiolabeled)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

DEAE-cellulose filter paper

-

Wash Buffer (e.g., 1 mM ammonium (B1175870) formate)

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a fixed concentration of the kinase, and varying concentrations of acyclovir.

-

Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the mixture at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

-

Quenching: Stop the reaction by spotting the mixture onto DEAE-cellulose filter paper.

-

Washing: Wash the filter paper multiple times with the wash buffer to remove unreacted [γ-³²P]ATP. The negatively charged phosphorylated acyclovir will bind to the filter.

-

Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.

-

Data Analysis: Calculate the initial reaction velocities and determine K_m_ and V_max_ using Michaelis-Menten kinetics.[9]

Cellular Uptake Assay of Acyclovir (Radiolabeled)

This protocol outlines a method to quantify the cellular uptake of acyclovir using a radiolabeled form of the drug.

Materials:

-

Cell line of interest (e.g., HEK293 cells)

-

Cell culture medium and plates

-

[³H]Acyclovir (radiolabeled)

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

-

Cold PBS for washing

-

Cell lysis buffer (e.g., with 0.1% SDS)

-

Scintillation counter and fluid

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow to near confluence.

-

Pre-incubation: On the day of the assay, aspirate the growth medium and wash the cells with assay buffer. Pre-incubate the cells in assay buffer for a short period.

-

Uptake Initiation: Add the assay buffer containing [³H]Acyclovir to initiate uptake. For competition assays, co-incubate with a non-labeled inhibitor.

-

Incubation: Incubate the plate for a predetermined time at 37°C with gentle agitation.

-

Uptake Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold PBS.

-

Cell Lysis: Lyse the cells with the lysis buffer.

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the uptake to the protein concentration of the cell lysate and calculate kinetic parameters if varying substrate concentrations were used.[10]

HPLC Method for Quantifying Intracellular Acyclovir and its Phosphorylated Metabolites

This protocol provides a non-radioactive method for the separation and quantification of acyclovir and its phosphorylated forms from cell extracts.

Materials:

-

Cell culture and treatment reagents

-

Perchloric acid (for protein precipitation)

-

Potassium hydroxide (B78521) (for neutralization)

-

HPLC system with a UV detector

-

Reversed-phase C18 or anion-exchange column

-

Mobile phase (e.g., phosphate buffer with an ion-pairing agent)

-

Acyclovir, ACV-MP, ACV-DP, and ACV-TP standards

Procedure:

-

Cell Treatment and Lysis: Culture and treat cells with acyclovir. Harvest the cells and lyse them.

-

Protein Precipitation: Add ice-cold perchloric acid to the cell lysate to precipitate proteins.

-

Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

-

Neutralization: Carefully transfer the supernatant to a new tube and neutralize it with potassium hydroxide.

-

Sample Preparation: Filter the neutralized sample through a 0.22 µm filter.

-

HPLC Analysis: Inject a known volume of the filtered sample into the HPLC system.

-

Separation and Detection: Separate the compounds using a suitable gradient elution program and detect them by UV absorbance (e.g., at 254 nm).

-

Quantification: Quantify the amount of acyclovir and its phosphorylated metabolites by comparing their peak areas to a standard curve generated with known concentrations of the standards.[4]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Cellular uptake of acyclovir via organic anion transporters (OATs).

References

- 1. benchchem.com [benchchem.com]

- 2. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Phosphorylation of acyclovir diphosphate by cellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. giffordbioscience.com [giffordbioscience.com]

Valacyclovir's Activity Against Herpes Simplex Virus (HSV) Types: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valacyclovir (B1662844), the L-valyl ester prodrug of acyclovir (B1169), is a cornerstone in the management of infections caused by Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). Its enhanced oral bioavailability compared to acyclovir offers significant pharmacokinetic advantages, leading to effective viral suppression and improved clinical outcomes. This technical guide provides a comprehensive overview of valacyclovir's mechanism of action, its in vitro and in vivo activity against HSV-1 and HSV-2, and detailed protocols for its evaluation. Quantitative data from key studies are summarized to facilitate comparative analysis, and signaling pathways and experimental workflows are visually represented to provide a clear understanding of its pharmacological activity and assessment.

Mechanism of Action

Valacyclovir is an antiviral drug that exerts its effect after being converted to its active form, acyclovir.[1][2] The mechanism is a targeted process that primarily occurs within virus-infected cells, minimizing effects on healthy host cells.[3]

Upon oral administration, valacyclovir is rapidly and almost completely absorbed and then hydrolyzed by intestinal and hepatic enzymes to acyclovir and the amino acid L-valine.[2] Acyclovir, a synthetic purine (B94841) nucleoside analogue, is the active antiviral compound.[4]

The selective activity of acyclovir against HSV-infected cells is dependent on the initial phosphorylation of acyclovir into acyclovir monophosphate. This crucial first step is catalyzed by a virus-specific enzyme, thymidine (B127349) kinase (TK).[2][4] Subsequently, host cell kinases further phosphorylate acyclovir monophosphate into acyclovir diphosphate (B83284) and then into the active form, acyclovir triphosphate.[2]

Acyclovir triphosphate inhibits HSV replication in three ways:

-

Competitive Inhibition of Viral DNA Polymerase: It competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the viral DNA polymerase.[4]

-

Chain Termination: Upon incorporation into the growing viral DNA strand, acyclovir triphosphate acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.[4]

-

Inactivation of Viral DNA Polymerase: The binding of acyclovir triphosphate to the viral DNA polymerase can lead to the irreversible inactivation of the enzyme.[4]

This targeted mechanism of action, reliant on the viral TK for initial activation, accounts for the high selectivity and favorable safety profile of valacyclovir.[3]

Figure 1. Valacyclovir's intracellular activation pathway.

Quantitative In Vitro Activity

The in vitro potency of valacyclovir is determined by the activity of its metabolite, acyclovir, against various HSV strains. The 50% inhibitory concentration (IC50) is a standard measure of this activity.

| Virus Type | Strain | Cell Line | IC50 of Acyclovir (µM) | Reference |

| HSV-1 | Laboratory Strain | - | 0.85 | [1] |

| HSV-1 | Clinical Isolates (Average) | - | 0.89 µg/ml | [5] |

| HSV-1 | Laboratory Isolates (Average) | - | 0.85 µg/ml | [5] |

| HSV-2 | Laboratory Strain | - | 0.86 | [1] |

| HSV-2 | Clinical Isolates (Average) | - | 1.08 µg/ml | [5] |

| HSV-2 | Laboratory Isolates (Average) | - | 1.02 µg/ml | [5] |

Quantitative In Vivo and Clinical Efficacy

Clinical trials have demonstrated the efficacy of valacyclovir in treating and suppressing both HSV-1 and HSV-2 infections.

Herpes Simplex Virus Type 1 (Herpes Labialis)

| Parameter | Valacyclovir Regimen | Placebo | % Improvement / Reduction | Reference |

| Median Duration of Episode | 2g twice daily for 1 day | - | Reduced by 1.0 day | [6][7] |

| Recurrence-Free Patients (4 months) | 500mg once daily | - | 60% vs 38% | [5][8] |

| Mean Time to First Recurrence | 500mg once daily for 16 weeks | 9.6 weeks | 13.1 weeks | [5][8] |

| HSV-1 DNA Shedding in Tears (Rabbits) | 140 mg/kg | - | Significant reduction in copy number | [2] |

Herpes Simplex Virus Type 2 (Genital Herpes)

| Parameter | Valacyclovir Regimen | Placebo / Comparator | % Improvement / Reduction | Reference |

| Median Time to Lesion Healing (First Episode) | 1g twice daily for 10 days | 9 days | - | [8] |

| Median Time to Pain Cessation (First Episode) | 1g twice daily for 10 days | 5 days | - | [8] |

| Median Time to Lesion Healing (Recurrent) | 500mg twice daily for 3 days | 4.4 days | - | [2][9] |

| Median Time to Pain Cessation (Recurrent) | 500mg twice daily for 3 days | 2.9 days | - | [2][9] |

| Annualized Recurrence Rate | 1g once daily | 3.4 outbreaks/year | 1.7 outbreaks/year | [10] |

| Time to First Recurrence | 1g once daily | 54 days | 80 days | [10] |

| HSV-2 Shedding Rate | 1g once daily | 13.5% of days | 2.9% of days (78% reduction) | [7][11] |

| Subclinical HSV-2 Shedding | 1g once daily | 11.0% of days | 2.4% of days (78% reduction) | [7][11] |

| Reduction in Genital HSV Shedding (HIV Co-infected) | 500mg twice daily | 22.1% of days | 3.7% of days | [12][13] |

| Reduction in Plasma HIV-1 Viral Load (HIV Co-infected) | 500mg twice daily | - | 0.27 log10 copies/mL reduction | [12][14] |

Experimental Protocols

In Vitro Susceptibility Testing: Plaque Reduction Assay

The plaque reduction assay (PRA) is the gold standard for determining the in vitro susceptibility of HSV to antiviral agents.[15][16]

Figure 2. Workflow for Plaque Reduction Assay.

Detailed Methodology:

-

Cell Culture: Vero cells (or another susceptible cell line) are seeded into 24-well plates and incubated until a confluent monolayer is formed.[15]

-

Virus Inoculum Preparation: A stock of the HSV-1 or HSV-2 strain to be tested is diluted to a concentration that will produce a countable number of plaques (e.g., 20-100 plaques per well).

-

Antiviral Agent Preparation: A stock solution of acyclovir is prepared and serially diluted to cover a range of concentrations that will inhibit viral replication from 0% to 100%.

-

Infection: The cell culture medium is removed, and the cell monolayers are inoculated with the prepared virus dilution.

-

Adsorption: The plates are incubated for 1-2 hours at 37°C to allow for viral attachment and entry into the cells.[17]

-

Overlay: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., methylcellulose (B11928114) or agarose) containing the various dilutions of acyclovir. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.

-

Incubation: The plates are incubated for 2-3 days at 37°C in a CO2 incubator.[17]

-

Fixation and Staining: The overlay is removed, and the cell monolayers are fixed with a solution such as methanol (B129727) and then stained with a dye like crystal violet, which stains the living cells but not the plaques where cells have been lysed by the virus.[15]

-

Plaque Counting: The plaques appear as clear areas against a background of stained cells and are counted under a microscope.

-

IC50 Calculation: The number of plaques at each drug concentration is compared to the number of plaques in the control wells (no drug). The IC50 is then calculated as the concentration of acyclovir that reduces the plaque number by 50%.[18]

In Vivo Efficacy Assessment: Animal Models

Animal models are crucial for evaluating the in vivo efficacy of antiviral agents against HSV infections. The mouse model is commonly used for HSV-1, while the guinea pig model is often preferred for HSV-2 due to its propensity for recurrent genital lesions, which mimics human disease.[16][19]

4.2.1. Murine Model of Orofacial HSV-1 Infection

Figure 3. Workflow for a murine model of orofacial HSV-1.

Detailed Methodology:

-

Animals: Immunocompetent or immunosuppressed mice (e.g., BALB/c) are used.

-